REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][C@@H:11]2[C@@H:16]([CH2:17][C:18]3[CH:19]=[CH:20][C:21]([OH:26])=[C:22]([O:24][CH3:25])[CH:23]=3)C(=O)O[CH2:12]2)[CH:6]=[CH:7][C:8]=1O.[C:27](=[O:30])([O-])[O-:28].[K+].[K+].I[CH3:34].CN([CH:38]=[O:39])C>>[CH3:38][O:39][C:8]1[CH:7]=[CH:6][C:5]([CH2:10][CH:11]2[CH:16]([CH2:17][C:18]3[CH:19]=[CH:20][C:21]([O:26][CH3:34])=[C:22]([O:24][CH3:25])[CH:23]=3)[C:27](=[O:30])[O:28][CH2:12]2)=[CH:4][C:3]=1[O:2][CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1O)C[C@H]2COC(=O)[C@@H]2CC=3C=CC(=C(C3)OC)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.23 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was partly evaporated under reduced pressure and mixture
|
Type
|
ADDITION
|
Details
|
was diluted with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
The formed insoluble oil was separated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][C@@H:11]2[C@@H:16]([CH2:17][C:18]3[CH:19]=[CH:20][C:21]([OH:26])=[C:22]([O:24][CH3:25])[CH:23]=3)C(=O)O[CH2:12]2)[CH:6]=[CH:7][C:8]=1O.[C:27](=[O:30])([O-])[O-:28].[K+].[K+].I[CH3:34].CN([CH:38]=[O:39])C>>[CH3:38][O:39][C:8]1[CH:7]=[CH:6][C:5]([CH2:10][CH:11]2[CH:16]([CH2:17][C:18]3[CH:19]=[CH:20][C:21]([O:26][CH3:34])=[C:22]([O:24][CH3:25])[CH:23]=3)[C:27](=[O:30])[O:28][CH2:12]2)=[CH:4][C:3]=1[O:2][CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1O)C[C@H]2COC(=O)[C@@H]2CC=3C=CC(=C(C3)OC)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.23 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was partly evaporated under reduced pressure and mixture
|
Type
|
ADDITION
|
Details
|
was diluted with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
The formed insoluble oil was separated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |